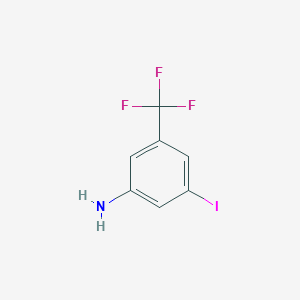

3-Iodo-5-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3IN/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFSYSXYGGUNCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)I)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454416 | |

| Record name | 3-iodo-5-trifluoromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389571-69-1 | |

| Record name | 3-iodo-5-trifluoromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Iodo 5 Trifluoromethyl Aniline and Analogues

Precursor Chemistry and Starting Materials

Synthesis from Nitro-Aniline and Bromo-Aniline Derivatives

Similarly, 3-iodo-5-nitroaniline (B1618433) serves as a key precursor. ontosight.ai The presence of the nitro group, a strong electron-withdrawing group, and the iodo group influences the reactivity of the aniline (B41778) ring. ontosight.ai This precursor can then be subjected to reduction of the nitro group to an amine to afford the desired 3-iodo-5-aminobenzotrifluoride.

The following table summarizes the synthesis of a related compound, 3-bromo-5-(trifluoromethyl)aniline, from a bromo-aniline derivative:

| Starting Material | Reaction Sequence | Product | Overall Yield | Reference |

| 4-Bromo-2-trifluoromethylaniline | Acetylation, Nitration, Deacetylation, Deamination, Reduction | 3-Bromo-5-(trifluoromethyl)aniline | 43% | google.com |

Access via Related Fluorinated Aromatic Compounds

The synthesis can also commence from aromatic compounds that already contain the trifluoromethyl group. For example, 3,4-dichlorobenzotrifluoride (B146526) can serve as a starting point for the synthesis of related fluorinated compounds. rhhz.net Another approach involves the use of 3',5'-bis(trifluoromethyl)acetophenone, which can be converted to a pyrazole (B372694) aldehyde intermediate. nih.gov This intermediate can then undergo reductive amination with various anilines to produce a range of trifluoromethyl-containing aniline derivatives. nih.gov

Direct and Indirect Iodination Strategies for Aromatic Systems

The introduction of an iodine atom onto the aromatic ring is a critical step in the synthesis of 3-iodo-5-(trifluoromethyl)aniline. This can be achieved through direct or indirect methods, with a focus on controlling the position of iodination.

Regioselective Iodination Techniques

Achieving regioselectivity in the iodination of anilines is paramount. The amino group is a powerful ortho-, para-directing group, which can make the synthesis of meta-substituted anilines challenging. However, various methods have been developed to control the position of iodination.

One approach involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid. This system has been shown to be effective for the regioselective iodination of activated aromatic compounds, including methoxy (B1213986) and methyl aromatic derivatives, often proceeding with high yields and short reaction times at room temperature. For less reactive substrates, the reaction may require refluxing in acetonitrile (B52724). The iodination is typically directed to the para position if available; otherwise, ortho-iodination occurs.

Another method for the regioselective iodination of electron-rich aromatics, such as anilines, utilizes potassium iodide and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) at room temperature. organic-chemistry.org This acid-free protocol predominantly yields ortho-monoiodinated products and is compatible with various oxidizable functional groups. organic-chemistry.org

A metal- and oxidant-free electrophilic iodination of aniline analogues has also been reported using iodine in methyl tert-butyl ether (MTBE), sometimes with the addition of dimethyl sulfoxide (B87167) (DMSO). elsevierpure.com This method has been successfully applied to a range of N-substituted and ring-substituted anilines. elsevierpure.com

The following table provides examples of regioselective iodination techniques:

| Reagents | Substrate Type | Regioselectivity | Conditions | Reference |

| N-Iodosuccinimide (NIS), cat. Trifluoroacetic Acid | Activated Aromatics | Para- (if available), otherwise Ortho- | Room temperature or refluxing acetonitrile | |

| Potassium Iodide, Ammonium Peroxodisulfate | Electron-rich Aromatics (e.g., anilines) | Predominantly Ortho- | Aqueous methanol, room temperature | organic-chemistry.org |

| Iodine | Aniline Analogues | Varies with substrate | MTBE, with or without DMSO, room temperature | elsevierpure.com |

Mechanistic Investigations of Iodination Reactions

The mechanism of aromatic iodination typically involves electrophilic aromatic substitution. fiveable.me In many cases, elemental iodine (I₂) is activated by a Lewis acid or an oxidizing agent to generate a more potent electrophilic iodine species. fiveable.meacs.org For instance, the use of iodine in the presence of nitric acid is a common method for iodinating aromatic compounds. acs.orgrsc.org The mechanism is thought to involve the formation of an electrophilic species, such as protonated NO₂I, which then attacks the aromatic ring. rsc.org

Kinetic studies on the iodination of anilines and substituted anilines have shown that the reaction is first order in both the aniline and the iodinating agent. The reactivity is influenced by the electronic nature of the substituents on the aniline ring, with electron-releasing groups increasing the reaction rate and electron-withdrawing groups retarding it. These findings support a C-iodination process where the free aniline is the reactive species.

The use of iodine monochloride (ICl) for the iodination of anilines has also been investigated. The active iodinating species in this case is proposed to be the hypoiodous acidium ion (H₂OI⁺), and the reaction proceeds through a Wheland-type transition state.

Functional Group Interconversions on the Aniline Core

Functional group interconversion (FGI) is a powerful strategy in organic synthesis, allowing for the conversion of one functional group into another. ic.ac.ukimperial.ac.uk This approach is particularly useful in the synthesis of complex molecules like this compound, where the desired functional groups may not be easily introduced directly.

A key FGI in this context is the reduction of a nitro group to an amine. slideshare.net For example, starting with a precursor like 3-iodo-5-nitrobenzotrifluoride, the nitro group can be selectively reduced to an amino group to yield the final product. This reduction can be achieved using various reagents, such as iron powder in the presence of an acid. google.com

Another important FGI is the conversion of a bromo group to an iodo group, or vice versa, though this is less common than direct iodination. More relevant is the transformation of other functional groups into the trifluoromethyl group, although in the case of this compound, it is often more practical to start with a trifluoromethyl-containing precursor.

The concept of protecting groups is also a crucial aspect of FGI. ic.ac.uk For instance, the amino group of an aniline can be protected by acetylation to prevent unwanted side reactions during subsequent synthetic steps, and then deprotected later in the sequence. google.com

The following table lists some common functional group interconversions relevant to the synthesis of substituted anilines:

| Initial Functional Group | Target Functional Group | Reagents/Conditions | Reference |

| Nitro Group | Amino Group | Fe/H⁺, SnCl₂/HCl, H₂/Pd-C | google.comslideshare.net |

| Amino Group | Acetamido Group (Protection) | Acetic Anhydride (B1165640) | google.com |

| Acetamido Group | Amino Group (Deprotection) | Acid or Base Hydrolysis | google.com |

Deacetylation and Deamination Processes

In some synthetic strategies, the amino group of an aniline derivative is temporarily protected as an acetamide (B32628). This is often done to moderate the reactivity of the amino group or to direct the regioselectivity of subsequent reactions. The final step in such a synthesis would be the removal of the acetyl protecting group, a process known as deacetylation.

For an analogue like N-(3-iodo-5-(trifluoromethyl)phenyl)acetamide, the acetyl group can be removed under either acidic or basic conditions to yield this compound. etsu.edu

Acidic Hydrolysis : This is typically achieved by heating the acetamide in the presence of a strong acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous or alcoholic solvent. The mechanism involves protonation of the amide carbonyl, making it more susceptible to nucleophilic attack by water. etsu.edu

Basic Hydrolysis : This method involves heating the acetamide with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution. The reaction proceeds via nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. etsu.edu

Table 2: General Conditions for Deacetylation of Aryl Acetamides

| Condition | Reagents | Typical Solvent | Temperature |

|---|---|---|---|

| Acidic | HCl or H₂SO₄ | Water, Ethanol (B145695) | Reflux |

The term "deamination" in the context of synthesis can refer to the complete removal of an amino group. While less common for the direct synthesis of a target aniline, it can be a crucial step if a synthetic route leads to a precursor with an unwanted amino substituent. A common method for deamination involves diazotization of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, followed by reductive cleavage, often with hypophosphorous acid (H₃PO₂). This process allows for the strategic removal of an amino group to achieve the desired substitution pattern.

Optimization of Synthetic Routes for Research-Scale Production

For research-scale production (milligrams to several grams), the optimization of a synthetic route focuses on factors such as yield, purity, ease of purification, and the availability of starting materials.

A common and practical route to this compound starts from the commercially available 3-(trifluoromethyl)aniline (B124266). The synthesis proceeds via electrophilic iodination.

Synthetic Route:

Iodination of 3-(Trifluoromethyl)aniline : Direct iodination of 3-(trifluoromethyl)aniline can be achieved using various iodinating agents. A common reagent is iodine monochloride (ICl). Another effective method involves using iodine in the presence of an oxidizing agent, such as iodic acid (HIO₃) or silver sulfate (B86663) (Ag₂SO₄), to generate the electrophilic iodine species in situ. The reaction solvent is often a polar protic solvent like ethanol or acetic acid.

Table 3: Comparison of Iodination Methods for Anilines | Iodinating Agent | Conditions | Advantages | | :--- | :--- | :--- | | Iodine Monochloride (ICl) | Acetic acid, room temp. | Highly reactive, good yields | Corrosive and moisture-sensitive | | I₂ / HIO₃ | Ethanol, reflux | Inexpensive reagents, easy to handle | May require heating | | N-Iodosuccinimide (NIS) | Acetonitrile or DMF, room temp. | Mild conditions, high selectivity | More expensive reagent |

The optimization for a research scale would involve screening these different iodination conditions to find the one that gives the highest yield of the desired this compound isomer with the simplest purification process. Purification is typically achieved through column chromatography or recrystallization.

An alternative route, as discussed previously, is the reduction of 1-iodo-3-nitro-5-(trifluoromethyl)benzene. biosynth.com The optimization of this route would focus on selecting a reduction method that is high-yielding, avoids side reactions like deiodination, and allows for easy isolation of the final product. For research scale, catalytic hydrogenation is often preferred due to the clean nature of the reaction and the straightforward removal of the catalyst by filtration.

By evaluating the cost and availability of starting materials (3-(trifluoromethyl)aniline vs. a substituted nitrobenzene (B124822) precursor) and comparing the reaction efficiencies and purification challenges of each route, an optimal synthetic strategy for the research-scale production of this compound can be established.

Chemical Reactivity and Transformation Studies of 3 Iodo 5 Trifluoromethyl Aniline

Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond is the most reactive site for substitution on the aromatic ring, primarily through transition metal-catalyzed reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. This reaction typically proceeds efficiently via an addition-elimination pathway involving a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org For this stabilization to be effective, strong electron-withdrawing groups must be positioned ortho or para to the leaving group. libretexts.org

In 3-iodo-5-(trifluoromethyl)aniline, the potent electron-withdrawing trifluoromethyl (-CF3) group is located meta to the iodine atom. This positioning does not allow the nitro group to directly stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org Consequently, the classical SNAr pathway is significantly less favorable for this isomer compared to its ortho- or para-substituted counterparts. While alternative pathways, such as those involving a benzyne (B1209423) intermediate, can occur under strongly basic conditions, transition metal-catalyzed cross-coupling reactions are the predominant and more synthetically useful transformations for the aryl iodide moiety of this compound.

Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl iodide bond in this compound is highly susceptible to oxidative addition to low-valent transition metal complexes, making it an excellent substrate for a variety of cross-coupling reactions. These methods are foundational for creating new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organohalide and an organoboron compound, is a widely used transformation in synthetic chemistry due to its mild conditions and high functional group tolerance. nih.gov The reactivity of the aryl halide is crucial, with aryl iodides being more reactive than the corresponding bromides or chlorides. wikipedia.org

For this compound, the presence of the electron-withdrawing trifluoromethyl group can facilitate the rate-determining oxidative addition step to the palladium(0) catalyst. researchgate.net However, the unprotected aniline (B41778) group can sometimes complicate reactions, although many modern catalyst systems are tolerant of it. nih.gov Research on related trifluoromethyl-containing substrates has shown that the choice of catalyst, ligands, and base is critical to achieving high yields and minimizing side reactions, such as de-iodination. researchgate.netnih.gov For instance, palladium catalysts supported by bulky phosphine (B1218219) ligands like XPhos are often employed to promote efficient coupling and prevent catalyst deactivation. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides This table illustrates typical conditions used for Suzuki-Miyaura reactions involving substrates analogous to this compound, demonstrating the variety of catalysts and partners that can be employed.

| Coupling Partner | Catalyst System | Base | Solvent | Typical Yield Range |

| Arylboronic acid | Pd(PPh₃)₄ or Pd₂(dba)₃ / P(t-Bu)₃ | CsF / Ag₂O | Dioxane or Toluene | Good to Excellent elsevierpure.com |

| Heteroarylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | THF or 1,4-Dioxane | Moderate to Good nih.gov |

| Alkenylboronic ester | PdCl₂(dppf) | K₃PO₄ | DME / Water | Good nih.gov |

Beyond the Suzuki-Miyaura reaction, the aryl iodide of this compound serves as a versatile handle for other important transition metal-catalyzed transformations.

The Sonogashira coupling is a powerful method for forming C(sp²)–C(sp) bonds by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper complexes. wikipedia.orglibretexts.org This reaction is highly efficient for aryl iodides and proceeds under mild conditions, tolerating a wide range of functional groups. organic-chemistry.orgresearchgate.net It is instrumental in the synthesis of arylalkynes, which are precursors to many pharmaceuticals and organic materials. libretexts.org

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction has become a cornerstone of medicinal chemistry for synthesizing substituted anilines and other arylamine derivatives. While challenging substrates like five-membered heteroaryl halides often require specific conditions to avoid decomposition, the use of specialized ligands and moderate bases has broadened the scope to include complex and base-sensitive molecules. nih.gov

The Ullmann condensation is a classical copper-catalyzed reaction for forming carbon-heteroatom bonds, particularly C-N, C-O, and C-S bonds. Though it often requires higher temperatures than palladium-catalyzed methods, it remains a valuable tool, especially for coupling with nucleophiles like imidazoles and other nitrogen heterocyles.

Table 2: Overview of Cross-Coupling Reactions for the Aryl Iodide Moiety This table summarizes various cross-coupling reactions applicable to this compound.

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System |

| Sonogashira Coupling | C(sp²)–C(sp) | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI wikipedia.org |

| Buchwald-Hartwig Amination | C(sp²)–N | Primary/Secondary Amine | Pd Catalyst / Phosphine Ligand nih.gov |

| Ullmann Condensation | C(sp²)–N | N-Heterocycle (e.g., Imidazole) | CuI / Base |

| Heck Coupling | C(sp²)–C(sp²) | Alkene | Pd(OAc)₂ / Ligand |

Reactivity of the Aniline Functionality

The amine group of this compound is a nucleophilic center and a weak base, allowing for a variety of derivatization reactions. These transformations are often used to install different functional groups, modify the electronic properties of the molecule, or to protect the amine during subsequent reactions on the aryl iodide moiety.

Derivatization via Amine Reactions (e.g., Acylation, Alkylation)

Acylation is a common transformation where the aniline reacts with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an anhydride (B1165640) (e.g., acetic anhydride), in the presence of a base to form a stable amide. For example, acetylation yields the corresponding acetanilide. This reaction is frequently employed as a protecting strategy to temporarily decrease the nucleophilicity and basicity of the amine group, preventing it from interfering with subsequent synthetic steps.

Alkylation involves the formation of a new carbon-nitrogen bond by reacting the aniline with an alkylating agent, such as an alkyl halide. Direct alkylation can be challenging to control, often leading to mixtures of mono- and di-alkylated products. Alternative methods like reductive amination, where the aniline is first condensed with an aldehyde or ketone to form an imine that is subsequently reduced, offer a more controlled route to mono-alkylated anilines. Other specialized reactions, such as the synthesis of Schiff bases by condensation with aldehydes, are also common for aniline derivatives. sigmaaldrich.com

Table 3: Common Derivatization Reactions of the Aniline Group This table outlines key reactions to modify the aniline functionality.

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Acid Chloride, Anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Schiff Base Formation | Aldehyde, Ketone | Imine |

| Reductive Amination | Aldehyde/Ketone, then Reducing Agent | Secondary or Tertiary Amine |

Formation of Imine and Schiff Base Derivatives

The primary amine functionality of this compound serves as a reactive handle for the formation of imines, also known as Schiff bases. These compounds are typically synthesized through the condensation reaction with various aldehydes or ketones. masterorganicchemistry.comnih.gov This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). nih.govbepls.com

The reaction is generally reversible and can be catalyzed by acid. masterorganicchemistry.com The presence of the electron-withdrawing trifluoromethyl and iodo groups on the aniline ring decreases the nucleophilicity of the amino group, which can slow the reaction rate compared to simple anilines. However, the synthesis is readily achievable, often by refluxing the reactants in a suitable solvent like ethanol (B145695) or toluene, sometimes with a Dean-Stark apparatus to remove the water formed and drive the equilibrium towards the product. nih.govnih.gov The synthesis of trifluoromethylated imines has been successfully achieved using various methods, including microwave-assisted approaches with solid acid catalysts for deactivated substrates. georgiasouthern.edu

For instance, the general procedure for synthesizing a Schiff base from this compound would involve reacting it with an appropriate aldehyde or ketone in an alcoholic solvent, often with catalytic acetic acid, followed by refluxing for several hours. jocpr.com

| Reactants | Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|

| This compound + Aldehyde/Ketone | Acetic Acid (catalytic) | Ethanol | Reflux, 2-3 hours | nih.govjocpr.com |

| This compound + Aldehyde | None (Dean-Stark) | Toluene | Reflux, 6 hours | nih.gov |

| α,α,α-trifluoromethylketones + Primary Amines | Nafion-H (solid superacid) | Solvent-free or Pressure Vessel | Microwave irradiation or 175 °C | georgiasouthern.edu |

Hydroamination Reactions

The amino group of this compound can also participate in hydroamination reactions, which involve the addition of the N-H bond across a carbon-carbon multiple bond (alkene, alkyne, or allene). These reactions are atom-economical methods for synthesizing more complex amines and nitrogen-containing heterocycles. Catalysis is typically required, often employing transition metals. For example, a titanium-catalyzed hydroamination has been reported for the reaction of 3,5-bis(trifluoromethyl)aniline (B1329491) with 1-phenyl-1-propyne, demonstrating that anilines bearing strongly electron-withdrawing trifluoromethyl groups are suitable substrates for this transformation. sigmaaldrich.com Similarly, titanium complexes have been used to catalyze the intramolecular hydroamination of aminoallenes to form cyclic imines and pyrrolidines. nih.gov Given these precedents, this compound is expected to be a viable substrate for similar catalytic hydroamination reactions, providing a route to functionalized products.

Role of the Trifluoromethyl Group in Directing Reactivity and Electronic Effects

The trifluoromethyl (-CF₃) group is a dominant electronic feature of the molecule, profoundly influencing its reactivity. It is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov

Electron-Withdrawing Influence on Aromatic Electrophilic Substitution

In electrophilic aromatic substitution (EAS) reactions, the trifluoromethyl group is strongly deactivating and meta-directing. vaia.com Its powerful inductive effect (-I) withdraws electron density from the aromatic ring, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609). vaia.comwikipedia.org

The deactivation is so pronounced that trifluoromethylbenzene reacts about 40,000 times slower than benzene in nitration reactions. The -CF₃ group destabilizes the positively charged Wheland intermediate (arenium ion) formed during the substitution process. This destabilization is most severe when the positive charge is located on the carbon atom bearing the -CF₃ group, which occurs in the resonance structures for ortho and para attack. youtube.com Consequently, electrophilic attack is directed to the meta position, which avoids this particularly unfavorable intermediate. youtube.comminia.edu.eg

| Substituent | Electronic Effect | Effect on Ring Reactivity (EAS) | Directing Influence (EAS) | Reference |

|---|---|---|---|---|

| -NH₂ | Electron-donating (+M > -I) | Activating | Ortho, Para | |

| -I | Electron-withdrawing (-I > +M) | Deactivating (weak) | Ortho, Para | minia.edu.eg |

| -CF₃ | Electron-withdrawing (-I) | Deactivating (strong) | Meta | vaia.comwikipedia.org |

Steric and Inductive Effects on Reaction Pathways

The trifluoromethyl group exerts its influence not only through electronic effects but also through its considerable steric bulk and strong inductive properties, which can dictate reaction pathways and stereoselectivity. nih.gov

The inductive effect (-I) is the primary mode of action for the -CF₃ group, as it lacks lone pairs and cannot participate in resonance donation. wikipedia.orgresearchgate.net This powerful inductive pull of electrons is due to the high electronegativity of the three fluorine atoms. minia.edu.eg This effect significantly lowers the basicity of the aniline nitrogen. For example, the pKa of the conjugate acid of 4-(trifluoromethyl)aniline (B29031) is 2.75, significantly lower than that of aniline (4.62), indicating a substantial decrease in basicity due to the electron-withdrawing nature of the CF₃ group. wikipedia.org This reduced basicity affects the nucleophilicity of the amine in reactions like acylation or alkylation.

Oxidation and Reduction Pathways of the Aromatic System

The this compound molecule possesses sites susceptible to both oxidation and reduction. The electron-deficient nature of the aromatic ring, enhanced by the trifluoromethyl group, makes the molecule a substrate for certain oxidative processes, particularly in organometallic catalysis. smolecule.com For instance, the carbon-iodine bond can readily undergo oxidative addition to low-valent transition metal centers, such as palladium(0). This step is the cornerstone of numerous cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where the iodine atom is replaced by other functional groups. The trifluoromethyl group, by enhancing the electrophilicity of the aromatic ring, can accelerate these oxidative addition steps. smolecule.com

Reduction reactions can also be performed on this system. smolecule.com While the aromatic ring itself is relatively resistant to reduction, catalytic hydrogenation can be employed under specific conditions. More commonly, other functional groups introduced onto the ring could be targeted for reduction. For example, if a nitro group were present, it could be selectively reduced to an amine using methods like catalytic hydrogenation with Raney nickel, a process demonstrated on similar iodo-trifluoromethyl-substituted nitrobenzenes. Electrochemical studies on related hypervalent iodine compounds containing trifluoromethyl and nitro groups show that the systems undergo reduction, with the first reduction wave often corresponding to the cleavage of the bond to the iodine atom. beilstein-journals.org

Table of Compounds Mentioned

| Compound Name | Synonym(s) | CAS Number |

|---|---|---|

| This compound | 5-Amino-3-iodobenzotrifluoride | 389571-69-1 |

| 3-(Trifluoromethyl)aniline (B124266) | 3-Aminobenzotrifluoride | 98-16-8 |

| 4-Chloro-3-trifluoromethylaniline | 320-52-5 | |

| Benzene | 71-43-2 | |

| Trifluoromethylbenzene | Benzotrifluoride | 98-08-8 |

| Aniline | 62-53-3 | |

| 4-(Trifluoromethyl)aniline | 4-Aminobenzotrifluoride | 455-14-1 |

| 3,5-Bis(trifluoromethyl)aniline | 328-74-5 |

Applications As a Building Block in Advanced Organic Synthesis

Precursor for Complex Organic Molecules

The dual functionality of 3-Iodo-5-(trifluoromethyl)aniline, possessing both a nucleophilic amino group and a reactive carbon-iodine bond, establishes it as a pivotal starting material for the synthesis of elaborate organic structures. This allows for sequential and controlled introduction of various substituents, leading to the creation of highly functionalized molecules that are often challenging to synthesize through other routes.

The iodine atom in this compound serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This reactivity is fundamental to the synthesis of polyfunctionalized aromatic systems. The trifluoromethyl group enhances the electrophilicity of the aromatic ring, which can facilitate the oxidative addition step in catalytic cycles, particularly with palladium catalysts. smolecule.com

Reactions such as the Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the iodine atom. For instance, Sonogashira coupling with terminal alkynes can yield biaryl acetylene (B1199291) derivatives, while Suzuki coupling with boronic acids introduces new aryl or vinyl groups. smolecule.com A documented palladium-catalyzed reaction between this compound and methyl 3-iodo-4-methylbenzoate resulted in the formation of the coupled product with a yield exceeding 70%. smolecule.com These reactions provide a powerful platform for systematically building complex aromatic structures with precisely controlled substitution patterns.

Table 1: Examples of Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Resulting Structure |

|---|---|---|---|

| Ullmann Coupling | Imidazole (B134444) derivatives | Copper(I) iodide / Cesium carbonate | N-arylated imidazoles |

| Sonogashira Coupling | Terminal alkynes | Palladium/Copper | Biaryl acetylenes |

This table provides illustrative examples of reaction types where this compound is a viable substrate.

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a key intermediate in the construction of various heterocyclic scaffolds. The amino group can participate in cyclization reactions to form nitrogen-containing rings, while the iodine atom allows for the introduction of substituents that can be part of a separate ring system or can facilitate cyclization.

A notable application is in Ullmann-type coupling reactions. For example, coupling with imidazole derivatives, mediated by copper(I) iodide and cesium carbonate, has been shown to proceed with a 63% yield under optimized conditions, forming a C-N bond and linking the aniline (B41778) to a heterocyclic ring. smolecule.com Furthermore, patents have detailed its use as an intermediate in the multi-step synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, a crucial component for drug candidates targeting neoplastic diseases. google.com The synthesis of various pyrazole (B372694) derivatives from related trifluoromethyl-substituted anilines further underscores the utility of this class of compounds in generating bioactive heterocyclic systems. nih.gov

Role in Fine Chemical Synthesis

In the realm of fine chemicals, which are pure, single substances produced in limited quantities for specialized applications, this compound serves as a high-value intermediate. Its unique substitution pattern is leveraged to create molecules with specific electronic and physical properties required for various advanced applications.

The compound is utilized in the production of intermediates for a range of specialty chemicals, including those used in materials science. smolecule.com The presence of both the trifluoromethyl group and the aniline moiety can be exploited to synthesize precursors for materials like specialized polymers or components for organic light-emitting diodes (OLEDs). The trifluoromethyl group often imparts desirable properties such as thermal stability and solubility in organic solvents, while the aniline group provides a reactive handle for polymerization or further functionalization. bldpharm.com

The trifluoromethyl group is a well-established pharmacophore in the agrochemical industry, known for enhancing the efficacy and metabolic stability of active ingredients. This compound serves as a precursor for new agrochemicals, such as pesticides and herbicides. smolecule.com Its structure allows for the incorporation of the trifluoromethylaniline core into larger, more complex molecules with potential biological activity. The development of novel crop protection agents often relies on such building blocks to systematically explore new chemical spaces and identify compounds with improved performance and safety profiles.

Design and Synthesis of Novel Reagents and Organocatalysts

While direct examples are emerging, the structural motifs present in this compound make it a promising candidate for the design and synthesis of novel reagents and organocatalysts. The aniline nitrogen can be readily transformed into other functional groups that are common in catalyst design.

For example, reacting the aniline with isocyanates or isothiocyanates can produce urea (B33335) or thiourea (B124793) derivatives. This is significant because N,N'-diaryl thioureas, particularly those bearing electron-withdrawing groups like trifluoromethyl, are known to be effective hydrogen-bond-donating organocatalysts for a variety of asymmetric reactions. The synthesis of N,N′-bis[3,5-bis(tri-fluoromethyl)phenyl]thiourea from the related 3,5-bis(trifluoromethyl)aniline (B1329491) highlights a well-established path for converting these anilines into powerful organocatalysts. sigmaaldrich.comsigmaaldrich.com The strong electron-withdrawing properties of the trifluoromethyl group can enhance the acidity of the N-H protons in the resulting urea or thiourea, thereby increasing its catalytic activity. The iodo-substituent offers an additional site for modification, allowing for the creation of bifunctional catalysts or for tethering the catalytic unit to a solid support.

Development of Hypervalent Iodine Reagents with Trifluoromethyl Substitution

Hypervalent iodine(III) compounds are widely used as environmentally benign oxidizing reagents and catalysts in a vast array of organic transformations. nih.govacs.org The precursor for these reagents is often an iodoarene, which is oxidized to the iodine(III) state. The specific properties of the resulting hypervalent iodine reagent are heavily influenced by the substituents on the aromatic ring.

The presence of the strong electron-withdrawing trifluoromethyl group in this compound makes it a key precursor for creating electron-deficient hypervalent iodine(III) reagents. The synthesis of these compounds, such as (diacetoxyiodo)arenes and (difluoroiodo)arenes, typically involves the direct oxidation of the iodoarene. acs.orgorganic-chemistry.org For instance, iodoarenes can be treated with reagents like m-chloroperoxybenzoic acid in acetic acid to yield [(diacetoxy)iodo]arenes. organic-chemistry.org This method is particularly advantageous for preparing reagents with electron-withdrawing groups. organic-chemistry.org However, research has also noted that the synthesis of hypervalent iodine reagents from iodoarenes with potent electron-withdrawing groups, like a trifluoromethyl group, can result in poor conversion under some conditions.

Trifluoromethyl-substituted hypervalent iodine compounds, such as Togni's reagents, are of particular interest for their ability to act as electrophilic trifluoromethylating agents. sonar.chresearchgate.net These reagents allow for the direct transfer of a CF₃ group to various nucleophiles, a crucial transformation in the synthesis of pharmaceuticals and agrochemicals. researchgate.netchim.it The development of one-pot procedures to access these complex reagents from precursors like 2-iodobenzoic acid highlights the ongoing efforts to streamline their availability for synthetic chemists. sonar.chacs.org

Table 1: Synthesis of Hypervalent Iodine(III) Reagents from Substituted Iodoarenes

| Reagent Type | Synthetic Method | Precursor Type | Key Findings & Citations |

| [(Diacetoxy)iodo]arenes | Oxidation with m-chloroperoxybenzoic acid in acetic acid. | Iodoarenes with electron-withdrawing groups. | Method is highly effective for isolating electron-deficient products. organic-chemistry.org |

| [Bis(trifluoroacetoxy)iodo]arenes | Oxidation using oxone in trifluoroacetic acid. | Iodoarenes. | Provides a convenient, room-temperature synthesis. organic-chemistry.org |

| (Difluoroiodo)arenes | Fluorination of an iodoarene with a fluorinating agent or ligand exchange. | Iodoarenes. | Electron-withdrawing groups on the arene can suppress overoxidation. |

| Cyclic Iodine(III) Reagents (Togni's Reagents) | Multi-step synthesis often starting from substituted 2-iodobenzoic acids. | 2-Iodobenzoic acid derivatives. | Used for electrophilic trifluoromethylation; one-pot syntheses have been developed to improve efficiency. sonar.chacs.org |

Utilization in Chiral Catalyst Design (e.g., thiourea organocatalysts from related compounds)

The trifluoromethylaniline framework is a cornerstone in the design of highly effective chiral organocatalysts. While this compound itself can be used in cross-coupling reactions to build catalyst scaffolds, its non-iodinated analog, 3,5-bis(trifluoromethyl)aniline, is a critical component of one of the most successful classes of organocatalysts: Schreiner's thiourea and its derivatives. rsc.orgwikipedia.org

These thiourea catalysts operate through a mechanism of double hydrogen bonding to activate substrates and stabilize transition states. rsc.orgwikipedia.org The exceptional efficacy of the 3,5-bis(trifluoromethyl)phenyl motif stems from the powerful electron-withdrawing nature of the two CF₃ groups. wikipedia.orgresearchgate.net This electronic effect increases the acidity of the thiourea N-H protons, making them stronger hydrogen-bond donors and thus more potent catalysts. wikipedia.org This structural feature has become a "privileged motif" in the development of hydrogen-bond-donating catalysts. rsc.orgresearchgate.net

Chiral versions of these thiourea catalysts are prepared by reacting 3,5-bis(trifluoromethyl)phenyl isothiocyanate with a chiral amine, embedding stereochemical information into the catalyst framework. nih.gov These catalysts have proven to be highly efficient in a wide range of asymmetric reactions, including Michael additions, aza-Henry reactions, and acetalizations, delivering products with high enantioselectivity. nih.govresearchgate.netacs.org Research has demonstrated the broad applicability of these catalysts for converting various aldehydes and ketones into valuable chiral products. researchgate.netrsc.orgrsc.org

Table 2: Applications of Chiral Thiourea Catalysts with Trifluoromethylphenyl Motifs

| Catalyst Type | Reaction | Substrates | Key Findings & Citations |

| Schreiner's Thiourea | Photochemical Acetalization | Aldehydes, Alcohols | Green, mild, and efficient protocol for protecting aldehydes. researchgate.netrsc.orgrsc.org |

| Bifunctional Camphor-Derived Thiourea | Michael Addition | Dimethyl malonate, trans-β-nitrostyrene | Achieved moderate enantioselectivities (up to 60% ee). nih.gov |

| Bifunctional Cinchona Alkaloid-Derived Thiourea | Aza-Henry Reaction | Isatin-derived ketimines, Nitroalkanes | Delivers products with high enantioselectivity (78–99% ee) and excellent diastereoselectivity. acs.orgnih.gov |

| 1,3-Diamine-Derived Bifunctional Thiourea | Michael Addition | 1,3-Dicarbonyl compounds, trans-β-nitrostyrenes | Yields up to 98% and enantiomeric excesses up to 74% were obtained. |

Integration into Advanced Materials Science Research

Synthesis of Fluorinated Polymers and Materials

The incorporation of fluorine atoms, particularly in the form of trifluoromethyl (CF3) groups, into polymers is a well-established strategy for enhancing material properties. These properties include increased thermal stability, chemical resistance, and specific optical and dielectric characteristics. google.com While direct polymerization of 3-Iodo-5-(trifluoromethyl)aniline is not a common route, it serves as a critical monomer for synthesizing high-performance fluorinated polymers, such as polyimides, after initial modification.

The general approach involves leveraging the reactive iodine substituent for cross-coupling reactions to build a more complex diamine monomer. For example, two molecules of this compound could be coupled to form a larger, rigid diamine. This resulting diamine can then undergo polycondensation with a dianhydride, such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), to produce a fully fluorinated polyimide. smolecule.com The presence of the CF3 groups from the original aniline (B41778) precursor helps to increase the free volume within the polymer matrix, which can improve solubility and lower the dielectric constant. smolecule.com

Table 1: Potential Polymerization Pathways for this compound Derivatives

| Reaction Type | Coupling Partner | Intermediate Monomer | Resulting Polymer Class | Key Properties Imparted |

|---|---|---|---|---|

| Suzuki Coupling | Diboraonic Ester | Bis(aminophenyl) Derivative | Aromatic Polyamides, Polyimides | Thermal Stability, Rigidity |

| Sonogashira Coupling | Diacetylene | Bis(aminophenyl)acetylene | Conjugated Polymers | Conductivity, Optical Activity |

| Buchwald-Hartwig Amination | Diamine | Aromatic Diamine with Bridging Group | Poly(amine-imide)s | Solubility, Processability |

| Direct Polymerization with Sulfur Monochloride | S₂Cl₂ | Not Applicable | Poly[N,N-(phenylamino)disulfides] | Redox Activity, Unique Color nih.govacs.org |

Precursor for Electronic Materials

The distinct electronic character of this compound makes it a valuable precursor for organic electronic materials. The strongly electron-withdrawing trifluoromethyl group can significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) in conjugated molecules derived from it. This tunability is crucial for designing materials for specific electronic applications. google.comresearchgate.net The carbon-iodine bond is relatively weak and susceptible to oxidative addition with transition metal catalysts, making it an ideal handle for constructing the complex π-conjugated systems that form the basis of many organic electronic devices. wikipedia.org

In OLED technology, materials with tailored energy levels are required for efficient charge injection, transport, and recombination. This compound can be used as a foundational building block for both hole-transporting and electron-transporting materials, as well as emissive hosts and dopants. Through transition metal-catalyzed cross-coupling reactions, the iodo-functionalized aniline can be elaborated into larger, rigid, and often heterocyclic structures that are common in OLEDs. For instance, coupling reactions can be used to synthesize complex carbazole, triazine, or phosphine (B1218219) oxide derivatives that incorporate the 3-(trifluoromethyl)aniline (B124266) moiety. The CF3 group helps to enhance the electron affinity of the molecule, which is beneficial for electron-transporting materials, and can also increase the triplet energy of host materials, leading to more efficient phosphorescent OLEDs.

The principles that make this compound suitable for OLEDs also apply to its use as a precursor for organic semiconductors in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to synthesize well-defined, extended π-systems is paramount. The iodine atom allows for precise, regioselective construction of these systems through established synthetic protocols like Suzuki, Stille, and Sonogashira couplings. wikipedia.org

The incorporation of the trifluoromethyl group is a key strategy for developing n-type (electron-transporting) organic semiconductors, as it stabilizes the negative charge carriers (electrons) by lowering the LUMO energy level. By strategically coupling this compound with electron-donating monomers, researchers can create donor-acceptor (D-A) type polymers and small molecules. These D-A materials have tunable band gaps and are central to the functioning of modern bulk-heterojunction organic solar cells.

Table 2: Influence of Functional Groups on Electronic Material Properties

| Functional Group | Influence on Molecular Properties | Potential Application |

|---|---|---|

| -I (Iodo) | Serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of extended π-conjugated systems. wikipedia.org | Synthesis of OLED emitters, organic semiconductor backbones. |

| -CF₃ (Trifluoromethyl) | Strongly electron-withdrawing; lowers HOMO/LUMO levels, increases electron affinity, enhances metabolic stability and volatility. google.comnih.gov | N-type semiconductors, electron-transport materials in OLEDs, blue-shifting emissive dopants. |

| -NH₂ (Amine) | Electron-donating; acts as a nucleophile or a site for further functionalization (e.g., amide or imine formation). Can be a source of H-bonding. | Hole-transport materials, building block for polyanilines, linker modification for COFs. nih.gov |

Components in Organic Frameworks (COFs and MOFs) Research

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials constructed from molecular building blocks. The geometry and functionality of these building blocks dictate the structure and properties of the final framework. This compound is a promising candidate for designing specialized linkers for these materials. While the aniline itself can participate in forming imine-linked COFs, its most significant contribution is as a precursor to more complex and rigid linkers. scispace.com

For example, a Sonogashira coupling reaction could be used to react two equivalents of this compound with a central dialkyne, yielding a linear, rigid diamine linker. This new linker, now featuring two amine groups at its termini and decorated with trifluoromethyl groups, can be reacted with trialdehyde nodes to form a highly porous and functionalized imine COF. The CF3 groups would project into the pores of the framework, potentially creating a fluorinated internal surface with properties such as hydrophobicity or specific gas sorption capabilities. Similarly, the iodo-group can be used to create iodide-containing frameworks with potential applications in radiosensitization. nih.gov

Applications in Magnetic Materials Development

The application of this compound in the development of magnetic materials is not a widely documented area of research. Organic magnetic materials typically rely on the presence of stable, unpaired electrons, which are often found in radical species (like nitronyl nitroxides) or in polymers with specific conjugated backbones capable of supporting spin polarization. scispace.com

One study reported that the polymerization of aniline with sulfur monochloride could yield a thermally stable and paramagnetic polymer. nih.govacs.org It is conceivable that a derivative like this compound could be used in similar polymerization reactions. The resulting polymer backbone, consisting of nitrogen and sulfur atoms, might exhibit magnetic properties influenced by the electronic effects of the trifluoromethyl-substituted phenyl rings. nih.gov

Another pathway to magnetic materials is through coordination with metal ions to form single-molecule magnets (SMMs) or magnetic coordination polymers. nih.gov In this context, the aniline could be functionalized to create a more complex ligand, such as a Schiff base or a heterocyclic structure, which could then coordinate to paramagnetic metal ions like manganese or iron. The trifluoromethyl groups on the ligand could influence the magnetic anisotropy of the resulting metal complex, a key parameter in the design of SMMs. A fluorinated 2D coordination polymer has been shown to exhibit long-range magnetic order and enhanced stability. researchgate.net However, research directly employing this compound for these purposes is currently limited.

Theoretical and Computational Chemistry Investigations of 3 Iodo 5 Trifluoromethyl Aniline

Quantum Chemical Studies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Iodo-5-(trifluoromethyl)aniline, these studies would provide invaluable insights.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT calculations would be the starting point for any theoretical investigation. By optimizing the molecular geometry, one could determine key structural parameters such as bond lengths, bond angles, and dihedral angles. This would reveal the planarity of the aromatic ring and the orientation of the amino and trifluoromethyl groups. Furthermore, analysis of the electronic structure would provide information on the distribution of electron density and the molecular electrostatic potential, highlighting the electron-rich and electron-poor regions of the molecule.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. A detailed FMO analysis for this compound would help in understanding its electrophilic and nucleophilic character and predicting its behavior in chemical reactions.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis could quantify the delocalization of the nitrogen lone pair into the aromatic ring and elucidate the nature of the C-I, C-N, and C-CF3 bonds. This would offer a deeper understanding of the electronic effects of the substituents.

Spectroscopic Property Prediction through Computational Methods

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, theoretical calculations of its Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra would be highly valuable. Such predictions would aid in the interpretation of experimental spectra and provide a more complete characterization of the molecule.

Investigation of Non-Covalent Interactions and Supramolecular Assembly Principles

The iodine and trifluoromethyl substituents, along with the amino group, are capable of participating in various non-covalent interactions, such as hydrogen bonding and halogen bonding. Computational studies could model the formation of dimers or larger aggregates of this compound, revealing the preferred modes of intermolecular association and the principles governing its supramolecular assembly.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies could be employed to explore the pathways of various reactions, such as electrophilic aromatic substitution or cross-coupling reactions. This would involve calculating the energies of reactants, transition states, and products to determine the most favorable reaction pathways.

Advanced Analytical Methodologies for Research on 3 Iodo 5 Trifluoromethyl Aniline

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the structural features of 3-Iodo-5-(trifluoromethyl)aniline by examining the interaction of the molecule with electromagnetic radiation.

NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum provides information on the aromatic protons. For a related compound, 3-bromo-5-(trifluoromethyl)aniline, the aromatic protons appear as multiplets in the range of 7.21-7.22 ppm and 7.02-7.03 ppm. srce.hr The amino group protons typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The carbon attached to the trifluoromethyl group exhibits a characteristic quartet due to coupling with the fluorine atoms. For instance, in a similar compound, 4-iodo-2-trifluoromethyl-N-trifluoroacetylaniline, the carbon of the CF3 group attached to the ring appears as a quartet with a coupling constant (J) of 30.8 Hz. acs.org

¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. The trifluoromethyl group in this compound is expected to show a single, sharp resonance. In related trifluoromethylanilines, the ¹⁹F NMR signal for the CF₃ group appears at distinct chemical shifts, for example, at -61.07 ppm and -63.76 ppm in impurities of 3-bromo-5-(trifluoromethyl)aniline. srce.hr The presence of a single signal for the -CF₃ group confirms the magnetic equivalence of the three fluorine atoms. nih.gov

Table 1: Representative NMR Data for Trifluoromethyl-substituted Anilines

| Nucleus | Compound Structure | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|---|

| ¹H | 3-bromo-5-(trifluoromethyl)aniline impurity | 7.21-7.22 | m | srce.hr | |

| 3-bromo-5-(trifluoromethyl)aniline impurity | 7.02-7.03 | m | srce.hr | ||

| ¹³C | 4-iodo-2-trifluoromethyl-N-trifluoroacetylaniline | 123.0 | q | 30.8 | acs.org |

| ¹⁹F | 3-bromo-5-(trifluoromethyl)aniline impurity 1 | -61.07 | s | srce.hr | |

| 3-bromo-5-(trifluoromethyl)aniline impurity 3 | -63.76 | s | srce.hr | ||

| 4-((trifluoromethyl)thio)aniline | -44.44 | s | rsc.org |

Note: Data for closely related compounds are presented to illustrate expected spectral features. "m" denotes multiplet, "q" denotes quartet, and "s" denotes singlet.

IR Spectroscopy: This technique identifies the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to N-H stretching vibrations of the primary amine group, C-N stretching, C-F stretching of the trifluoromethyl group, and C-I stretching. The aromatic C-H and C=C stretching and bending vibrations will also be present. For comparison, the IR spectrum of aniline (B41778) shows characteristic bands for N-H stretching around 3300-3500 cm⁻¹. nist.gov

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit absorption maxima in the ultraviolet region. For instance, 3-(trifluoromethyl)aniline (B124266) has a UV absorption maximum at 263 nm. nih.gov The presence of the iodo and trifluoromethyl substituents on the aniline ring will influence the position and intensity of these absorption bands.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. The molecular weight of this compound is approximately 287.02 g/mol . smolecule.com In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The molecular ion peak [M]⁺ would be observed at m/z corresponding to its molecular weight. Additionally, characteristic fragmentation patterns can provide further structural information. For a related compound, 3-bromo-5-(trifluoromethyl)aniline, mass spectrometric analysis of an impurity showed a characteristic isotope distribution for a molecule with two bromine atoms and fragmentation involving the loss of a bromine atom. srce.hr Predicted collision cross section values for various adducts of this compound have also been calculated. uni.lu

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

Chromatographic and Electrophoretic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from impurities and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. In a study on the related compound 3-bromo-5-(trifluoromethyl)aniline, an ultra-high-performance liquid chromatography (UHPLC) method was developed to separate it from its impurities. srce.hr This method utilized a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile (B52724). srce.hr The separation was monitored using a diode array detector (DAD). srce.hr A similar HPLC methodology could be effectively applied to assess the purity of this compound and to track its consumption or formation during chemical synthesis.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) stands as a powerful and versatile analytical technique for the separation and quantification of volatile and semi-volatile compounds. In the context of this compound, GC, particularly when coupled with mass spectrometry (GC-MS), offers a robust methodology for its analysis in various matrices. The inherent volatility of many aniline derivatives makes them amenable to GC analysis, often following a derivatization step to enhance thermal stability and improve chromatographic behavior.

Research into the GC analysis of structurally related compounds, such as halogenated and trifluoromethyl-substituted anilines, provides a strong foundation for developing methods for this compound. For instance, studies on iodinated derivatives of aromatic amines have demonstrated the efficacy of GC-MS for their determination. nih.gov A common approach involves the derivatization of aromatic amines into their corresponding iodinated forms, which can then be effectively separated and detected. nih.gov This suggests that this compound, already containing an iodine atom, would be well-suited for GC analysis.

The choice of the GC column is critical for achieving optimal separation. For halogenated compounds, columns with a stationary phase that can engage in specific interactions, such as dipole-dipole or π-π interactions, are often employed. msu.edu A study on the separation of trifluoromethoxy aniline isomers utilized an AT-210 capillary column, highlighting the potential for specialized columns to resolve closely related substituted anilines. The elution order in GC is generally influenced by the boiling point and the polarity of the analytes. msu.edu For halogenated benzenes, retention has been observed to increase with the size of the halogen atom, following the order F < Cl < Br < I. rsc.org This indicates that the iodine substituent in this compound will significantly influence its retention characteristics.

A variety of detectors can be employed for the analysis of halogenated anilines. While a Flame Ionization Detector (FID) is a common general-purpose detector, more specific detectors can offer enhanced sensitivity and selectivity. davidsonanalytical.co.uksigmaaldrich.com The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. davidsonanalytical.co.uk A Halogen Specific Detector (XSD™) provides excellent selectivity for halogenated analytes by combusting the column effluent and measuring the current produced from the reaction of halogen combustion products with an alkali metal bead. davidsonanalytical.co.uk For unambiguous identification, coupling GC with a Mass Spectrometer (MS) is the preferred approach, providing both retention time data and mass spectral information for structural elucidation. nih.govnih.gov

A hypothetical set of GC parameters for the analysis of this compound, based on methods for similar compounds, is presented in the table below.

Table 1: Hypothetical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Column | Equity-5 (or similar 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness | A common, versatile column suitable for a wide range of semi-volatile organic compounds, including aniline derivatives. sigmaaldrich.com |

| Injector Temperature | 250 °C | Sufficient to ensure complete volatilization of the analyte without thermal degradation. sigmaaldrich.com |

| Oven Temperature Program | Initial 100 °C (hold 1 min), ramp at 10 °C/min to 250 °C (hold 5 min) | A typical temperature program to ensure good separation of the analyte from potential impurities. researchgate.net |

| Carrier Gas | Helium, constant flow at 1.0 mL/min | An inert carrier gas providing good chromatographic efficiency. |

| Detector | Mass Spectrometer (MS) | Provides both qualitative and quantitative data, enabling definitive identification. nih.govnih.gov |

| Ionization Mode | Electron Ionization (EI) | A standard ionization technique that generates reproducible mass spectra for library matching. nih.gov |

| Acquisition Mode | Full Scan / Selected Ion Monitoring (SIM) | Full scan for initial identification and SIM for enhanced sensitivity in quantitative analysis. |

Capillary Electrophoresis for Aniline Derivative Analysis

Capillary Electrophoresis (CE) has emerged as a highly efficient separation technique, offering an alternative to chromatographic methods for the analysis of charged or chargeable species, including aniline derivatives. nih.govmdpi.com The fundamental principle of CE lies in the differential migration of analytes in an electric field within a narrow fused-silica capillary. mdpi.com For aniline and its derivatives, which are basic compounds, their analysis by CE is typically performed in an acidic buffer solution where they exist as cations.

The separation in Capillary Zone Electrophoresis (CZE), the most common mode of CE, is based on the charge-to-size ratio of the analytes. nih.gov The pH of the background electrolyte (BGE) is a critical parameter, as it dictates the charge state of the aniline derivatives and the magnitude of the electroosmotic flow (EOF). nih.gov For the analysis of various aromatic amines, acidic buffers, often phosphate-based, with a pH around 2.5 to 3.0, have been successfully employed to ensure the analytes are fully protonated and to achieve baseline separation. nih.gov

Several strategies can be implemented to enhance the sensitivity of CE methods, which can sometimes be a limitation compared to GC or HPLC. nih.gov One such technique is field-amplified sample stacking (FASS), an on-line concentration method. nih.gov FASS involves dissolving the sample in a low-conductivity matrix, which, upon application of the voltage, leads to a significant increase in the analyte concentration at the boundary between the sample plug and the BGE. nih.gov This approach has been shown to improve detection limits for aromatic amines by one to three orders of magnitude. nih.gov

The composition of the BGE can be modified to optimize separation selectivity. For instance, the addition of organic modifiers like acetonitrile can influence the migration behavior of analytes. nih.gov Furthermore, for complex mixtures, the use of additives to the BGE or coating the capillary can alter the EOF and the interactions between the analytes and the capillary wall, thereby improving resolution.

A prospective set of CE parameters for the analysis of this compound is outlined in the table below, derived from established methods for other aniline derivatives.

Table 2: Prospective Capillary Electrophoresis (CE) Parameters for this compound Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Capillary | Fused-silica, 50 µm I.D., 60 cm total length (50 cm to detector) | Standard capillary dimensions providing good separation efficiency and heat dissipation. |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 | An acidic buffer to ensure the analyte is in its cationic form for electrophoretic migration. nih.govnih.gov |

| Separation Voltage | 20 kV | A typical voltage to achieve reasonable analysis times without excessive Joule heating. |

| Injection | Hydrodynamic (pressure) injection at 50 mbar for 5 s | A simple and reproducible injection method. |

| Detection | UV detection at 214 nm or 254 nm | A common detection wavelength for aromatic compounds. |

| Capillary Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |

Structure Reactivity Relationship Srr in the Context of 3 Iodo 5 Trifluoromethyl Aniline

Influence of Halogen (Iodine) Substitution on Aromatic Systems

Despite being deactivating, halogens are typically ortho, para-directing for electrophilic aromatic substitution. This is because the resonance donation of a lone pair stabilizes the Wheland intermediate (the arenium ion) when the electrophile attacks at the ortho or para position. This stabilization is more significant than for a meta attack.

Specifically for iodine, it is the least electronegative of the common halogens, making its inductive electron-withdrawing effect the weakest. Conversely, the C-I bond is the weakest among the carbon-halogen bonds, which makes aryl iodides highly reactive in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. acs.org The iodine atom serves as an excellent leaving group in these reactions. fiveable.me This high reactivity makes aryl iodides, including 3-iodo-5-(trifluoromethyl)aniline, valuable intermediates in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.orgfiveable.me For instance, the iodine atom in this compound shows high reactivity in palladium- and copper-catalyzed cross-coupling reactions. smolecule.com

Impact of the Trifluoromethyl Group on Aromatic Ring Activation/Deactivation

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group. vaia.comyoutube.com This is primarily due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms. wikipedia.org Unlike halogens, the trifluoromethyl group has no lone pairs to donate via resonance; in fact, it can participate in negative hyperconjugation, further withdrawing electron density from the ring.

This strong electron withdrawal has two major consequences for the reactivity of the aromatic ring:

Deactivation: The trifluoromethyl group strongly deactivates the aromatic ring towards electrophilic aromatic substitution. masterorganicchemistry.comvaia.comyoutube.com By pulling electron density away from the ring, it makes the ring significantly less nucleophilic and therefore less reactive towards electrophiles. vaia.com For example, the rate of nitration for trifluoromethylbenzene is drastically lower than that of benzene (B151609). masterorganicchemistry.com

Meta-Direction: The trifluoromethyl group is a meta-directing group for electrophilic aromatic substitution. vaia.comyoutube.com The deactivation is most pronounced at the ortho and para positions due to the proximity and resonance delocalization of the positive charge in the reaction intermediate, which would place the positive charge adjacent to the electron-withdrawing -CF₃ group. youtube.com Consequently, electrophilic attack is directed to the meta position, which is less deactivated. vaia.comyoutube.com

The presence of the -CF₃ group in this compound enhances the electrophilicity of the aromatic ring, which can accelerate oxidative addition steps in certain catalytic cycles, for instance, in palladium-catalyzed reactions. smolecule.com

Steric and Electronic Effects of Multiple Substituents on Reaction Outcomes

When multiple substituents are present on an aromatic ring, their combined steric and electronic effects determine the outcome of a reaction. The directing effects of the substituents can either reinforce or oppose each other.

In the case of this compound, we have three substituents:

Amino group (-NH₂): A strongly activating, ortho, para-directing group due to its ability to donate its lone pair of electrons via resonance (+M effect).

Iodo group (-I): A deactivating, ortho, para-directing group. masterorganicchemistry.com

Trifluoromethyl group (-CF₃): A strongly deactivating, meta-directing group. vaia.comyoutube.com

The -NH₂ group at C1 directs electrophiles to C2, C4, and C6.

The -I group at C3 directs electrophiles to C2, C4, and C6.

The -CF₃ group at C5 directs electrophiles to C2, C4, and C6.

All three groups direct incoming electrophiles to the same positions (C2, C4, and C6). However, steric hindrance will play a crucial role. numberanalytics.com The positions ortho to the amino group (C2 and C6) are sterically hindered to different extents. Position C2 is flanked by the amino and iodo groups, while C6 is flanked by the amino group and a hydrogen atom. Position C4 is situated between the iodo and trifluoromethyl groups. The large size of the iodine atom and the trifluoromethyl group can sterically hinder attack at the adjacent positions. Therefore, the regioselectivity of a reaction will be a balance between the strong directing power of the amino group and the steric hindrance imposed by the iodo and trifluoromethyl groups. Substitution is often favored at the least sterically hindered position.

Comparative Analysis with Isomeric and Analogous Trifluoromethylated Anilines

The reactivity of trifluoromethylated anilines is highly dependent on the relative positions of the amino and trifluoromethyl groups.

| Compound | Key Features | Expected Reactivity in Electrophilic Aromatic Substitution |

| 2-(Trifluoromethyl)aniline | -NH₂ and -CF₃ are ortho. The activating -NH₂ group directs to the para position (C4) and the other ortho position (C6). The deactivating -CF₃ group directs to the meta positions (C3 and C5). The directing effects are somewhat conflicting. The -NH₂ group's influence is dominant. | The ring is activated. Substitution is expected mainly at C4 and C6, with C4 being generally preferred to minimize steric hindrance from the bulky -CF₃ group. |

| 3-(Trifluoromethyl)aniline (B124266) | -NH₂ and -CF₃ are meta. The activating -NH₂ group directs to the ortho positions (C2 and C6) and the para position (C4). The deactivating -CF₃ group also directs to C2, C4, and C6 (which are ortho and para to the -NH₂ group). The directing effects reinforce each other. | The ring is strongly activated towards substitution at positions C2, C4, and C6. It is a highly reactive isomer for electrophilic substitution. |

| 4-(Trifluoromethyl)aniline (B29031) | -NH₂ and -CF₃ are para. The activating -NH₂ group directs to the ortho positions (C2 and C6). The deactivating -CF₃ group directs to the meta positions (C3 and C5). The directing effects point to different carbons. | The ring is activated. Substitution occurs at the positions ortho to the powerful activating amino group (C2 and C6). |

| This compound | -NH₂, -I, and -CF₃ are present. As discussed, all groups direct to positions C2, C4, and C6. The activating -NH₂ group's effect is paramount, but the -I and -CF₃ groups add significant steric bulk and deactivating inductive effects. | The ring is activated by the amino group, but less so than 3-(trifluoromethyl)aniline due to the additional deactivating iodo group. Reactivity is governed by the balance of the activating amino group and steric hindrance from the iodo and trifluoromethyl groups. The C-I bond provides a reactive site for cross-coupling reactions. smolecule.com |

This comparative analysis highlights how the specific arrangement of substituents fine-tunes the electronic and steric environment of the aromatic ring, leading to distinct reactivity patterns for each isomer. The presence of the iodo group in this compound not only influences the electrophilic substitution pattern but also introduces a versatile functional handle for a different class of reactions, namely transition-metal-catalyzed cross-couplings.

Current Challenges and Future Research Perspectives

Development of Greener Synthetic Routes and Sustainable Methodologies

The traditional synthesis of halogenated anilines often involves harsh reagents and generates significant waste. A primary challenge is the development of more environmentally benign and sustainable methods for the production of 3-iodo-5-(trifluoromethyl)aniline.

Future research is directed towards:

Catalytic Iodination: Investigating novel catalytic systems that can achieve direct and selective iodination of 5-(trifluoromethyl)aniline under milder conditions, potentially using less hazardous iodinating agents.

Flow Chemistry: Implementing continuous flow processes for the synthesis, which can offer better control over reaction parameters, improve safety, and minimize waste generation.

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. A reported method for the iodination of aromatic amines utilizes a combination of iodine and iodic acid in ethanol (B145695), which is considered a more environmentally friendly approach. researchgate.net

Exploration of Novel Reactivity Patterns for Enhanced Synthetic Utility

The reactivity of this compound is largely dictated by its functional groups. The iodine atom is susceptible to various cross-coupling reactions, while the amine group can undergo a range of transformations. The electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aromatic ring.

Future research will likely focus on:

New Coupling Chemistries: Moving beyond standard palladium-catalyzed reactions to explore novel coupling protocols, potentially utilizing more abundant and less toxic metals. The trifluoromethyl group's influence on the electrophilicity of the aromatic ring can accelerate oxidative addition steps in such reactions. smolecule.com

C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds on the aniline (B41778) ring, which would provide more efficient routes to complex derivatives.

Photoredox Catalysis: Harnessing the power of light to enable new transformations that are not accessible through traditional thermal methods. Recent advancements have shown the potential of photoredox catalysis for the 3,4-insertion of alkyl amines into α,β-unsaturated ketones, a strategy that could be adapted for aniline derivatives. acs.org

Expansion of Applications in Emerging Chemical Fields

While this compound is a known building block in pharmaceuticals and agrochemicals, its potential in other advanced fields remains largely untapped. smolecule.com

Future applications could be found in:

Materials Science: Incorporating this molecule into the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to the electronic properties imparted by the trifluoromethyl group. smolecule.com

Polymer Chemistry: Using it as a monomer for the synthesis of specialty polymers with tailored properties, such as high thermal stability or specific optical characteristics. Research on polyaniline (PANI) derivatives has demonstrated that the substituent on the aniline monomer can significantly impact the polymer's morphology and electrical properties. nih.gov

Chemical Sensors: Designing and synthesizing new sensor molecules based on this compound for the detection of specific analytes. The development of thin polymer films from aniline derivatives has shown promise in the design of chemical sensors. nih.gov

Advancements in Computational Approaches for Predictive Chemistry

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. For this compound and its derivatives, computational studies can provide valuable insights.

Future research in this area will involve: